An In-Depth Technical Guide to 3-Chloro-2-(trifluoromethyl)isonicotinic Acid
An In-Depth Technical Guide to 3-Chloro-2-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Chemistry
3-Chloro-2-(trifluoromethyl)isonicotinic acid, registered under CAS number 749875-02-3, is a halogenated pyridine carboxylic acid derivative that has emerged as a pivotal intermediate in the synthesis of a wide array of high-value chemical entities.[1][2][3] Its unique structural features—a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a carboxylic acid moiety—confer a distinct reactivity profile and desirable physicochemical properties to the molecules in which it is incorporated. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and diverse applications, with the aim of equipping researchers and professionals in drug discovery and agrochemical development with the critical knowledge to leverage its potential.
The presence of the trifluoromethyl group is particularly noteworthy. This moiety is a bioisostere of various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. Consequently, 3-Chloro-2-(trifluoromethyl)isonicotinic acid serves as a valuable scaffold in the design of novel pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective utilization in synthesis and product development. The key properties of 3-Chloro-2-(trifluoromethyl)isonicotinic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 749875-02-3 | [1][2][3] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1][2] |
| Molecular Weight | 225.55 g/mol | [1][2] |
| IUPAC Name | 3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | [1] |
| Canonical SMILES | C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | [2] |
| InChI Key | UVJBNXZJTBKRQB-UHFFFAOYSA-N | [2] |
| Predicted Boiling Point | 353.3±42.0 °C | [4] |
| Predicted Density | 1.603±0.06 g/cm³ | [4] |
| Predicted pKa | 1.39±0.28 | [4] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area away from incompatible substances. Inert atmosphere, 2-8°C. | [2][3] |
Synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic Acid: A Conceptual Workflow
One potential pathway could start from a suitable chloropyridine precursor, followed by the introduction of the trifluoromethyl group and subsequent carboxylation. The diagram below illustrates a generalized workflow for the synthesis of such functionalized pyridines.
Caption: A conceptual workflow for the synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid.
A key step in many synthetic routes for trifluoromethylpyridines is the chlorine/fluorine exchange on a trichloromethylpyridine precursor.[5] Another powerful strategy involves the cyclocondensation of a trifluoromethyl-containing building block to construct the pyridine ring.[5] The specific reagents and reaction conditions would need to be carefully optimized to achieve the desired substitution pattern and yield of 3-Chloro-2-(trifluoromethyl)isonicotinic acid.
Applications in Agrochemical and Pharmaceutical Industries
The unique combination of functional groups in 3-Chloro-2-(trifluoromethyl)isonicotinic acid makes it a highly sought-after intermediate in the synthesis of bioactive molecules, particularly in the agrochemical and pharmaceutical sectors.
Agrochemicals
In the field of agrochemicals, this compound serves as a key building block for the development of modern herbicides. The trifluoromethylpyridine moiety is a common feature in a number of commercial crop protection products.[5] For instance, derivatives of 2-picolinic acid are known to act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible weeds. The incorporation of the 3-chloro-2-(trifluoromethyl)phenyl group can significantly enhance the herbicidal efficacy of these molecules.
The diagram below illustrates the relationship between the structural features of 3-Chloro-2-(trifluoromethyl)isonicotinic acid and its application in developing active agrochemical ingredients.
Caption: Relationship between the structural features of the core molecule and its agrochemical applications.
Pharmaceuticals
In the pharmaceutical industry, the trifluoromethyl group is a well-established component in the design of drugs with improved potency and pharmacokinetic properties. The introduction of a -CF₃ group can significantly alter the electronic nature of a molecule, influencing its pKa and ability to interact with biological targets. 3-Chloro-2-(trifluoromethyl)isonicotinic acid provides a versatile platform for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. For example, isonicotinic acid derivatives have been investigated for their antitubercular activity.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-2-(trifluoromethyl)isonicotinic acid. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds suggest that it may cause skin and serious eye irritation.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Conclusion
3-Chloro-2-(trifluoromethyl)isonicotinic acid is a valuable and versatile building block for the synthesis of advanced materials, agrochemicals, and pharmaceuticals. Its unique combination of a trifluoromethyl group, a chloro-substituted pyridine ring, and a carboxylic acid functional handle provides a powerful tool for medicinal and agricultural chemists to design and create novel molecules with enhanced performance characteristics. A deeper understanding of its synthesis and reactivity will undoubtedly continue to fuel innovation in these critical fields.
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